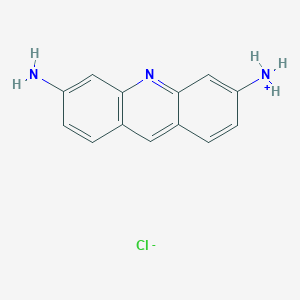

(6-aminoacridin-3-yl)azanium;chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-aminoacridin-3-yl)azanium;chloride is a compound that belongs to the acridine family. Acridine derivatives have been actively researched due to their wide range of applications in pharmacology, including their use as therapeutic agents for cancer, Alzheimer’s disease, and bacterial infections . The compound is known for its biological and photochemical properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

The synthesis of (6-aminoacridin-3-yl)azanium;chloride typically involves the Bernthsen synthesis method. This method uses benzene-1,3-diamine and formic acid in the presence of zinc chloride (ZnCl₂) or hydrochloric acid (HCl) as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired acridine derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

(6-aminoacridin-3-yl)azanium;chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of acridone derivatives, while reduction can yield various reduced forms of the compound .

Aplicaciones Científicas De Investigación

Biological Research

The compound exhibits notable DNA intercalation properties , which allow it to insert between DNA base pairs. This characteristic is crucial for studying DNA-related biological processes and mechanisms. Research indicates that this intercalation can disrupt normal DNA function, making it a useful tool in molecular biology studies aimed at understanding mutagenesis and DNA repair mechanisms.

Anticancer Properties

(6-aminoacridin-3-yl)azanium;chloride has potential therapeutic applications in cancer treatment. Its ability to intercalate with DNA suggests it could inhibit the proliferation of cancer cells by disrupting their genetic material. Studies have shown that acridine derivatives can act as topoisomerase inhibitors , which are vital targets in cancer therapy due to their role in DNA replication and transcription .

Neurodegenerative Diseases

There is growing interest in the use of this compound in treating neurodegenerative diseases such as Alzheimer's disease. Research has demonstrated that certain derivatives of aminoacridines can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's pathology. In comparative studies, some derivatives showed better inhibition than the standard drug tacrine .

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent. Its structural similarity to other acridine derivatives, like proflavine and acriflavine, suggests it may possess bacteriostatic properties against a range of Gram-positive bacteria. The mechanism likely involves interference with bacterial DNA synthesis .

Industrial Applications

In industry, this compound is utilized in the production of dyes and fluorescent materials. These applications leverage its chemical properties to visualize biomolecules effectively, aiding in various biochemical assays and imaging techniques.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Primary Use | Mechanism of Action |

|---|---|---|

| Acriflavine | Antibacterial | DNA intercalation |

| Proflavine | Antiseptic | Disrupts bacterial DNA replication |

| Quinacrine | Antimalarial | Interferes with parasite DNA topoisomerase |

| This compound | Cancer therapy, neurodegenerative diseases | DNA intercalation, enzyme inhibition |

This table highlights how this compound fits within the broader context of acridine derivatives, emphasizing its multifaceted applications across different fields.

Case Study 1: Cancer Treatment

A study explored the effects of various aminoacridine derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation at low concentrations, demonstrating its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Alzheimer's Disease

Research involving synthesized derivatives of this compound showed promising results in inhibiting cholinesterase enzymes. These findings suggest that such compounds could serve as effective treatments for cognitive decline associated with Alzheimer's disease, outperforming traditional medications like tacrine .

Mecanismo De Acción

The mechanism of action of (6-aminoacridin-3-yl)azanium;chloride primarily involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit DNA replication and transcription, leading to cell death in cancer cells. The compound’s interaction with DNA repair proteins also contributes to its therapeutic effects .

Comparación Con Compuestos Similares

(6-aminoacridin-3-yl)azanium;chloride can be compared with other acridine derivatives such as:

Proflavine: Another acridine derivative with similar antibacterial and anticancer activities.

Quinacrine: An acridine derivative used as an antimalarial and anticancer agent.

The uniqueness of this compound lies in its specific structural features and its ability to intercalate DNA, making it a valuable compound for various scientific and medical applications .

Propiedades

IUPAC Name |

(6-aminoacridin-3-yl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h1-7H,14-15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGTVBGXBUVLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.